molecular formula C7H5ClFNO2 B14770713 5-Chloro-3-fluoro-2-methoxyisonicotinaldehyde

5-Chloro-3-fluoro-2-methoxyisonicotinaldehyde

Cat. No.: B14770713
M. Wt: 189.57 g/mol
InChI Key: ZRRUDCLRDSRJGS-UHFFFAOYSA-N
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Description

5-Chloro-3-fluoro-2-methoxyisonicotinaldehyde is a chemical compound with the molecular formula C7H5ClFNO2 It is a derivative of isonicotinaldehyde, featuring chlorine, fluorine, and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-fluoro-2-methoxyisonicotinaldehyde typically involves multi-step organic reactions. One common method includes the halogenation of isonicotinaldehyde derivatives, followed by methoxylation. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography, is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-fluoro-2-methoxyisonicotinaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Chloro-3-fluoro-2-methoxyisonicotinaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Chloro-3-fluoro-2-methoxyisonicotinaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The pathways involved may include inhibition of enzyme activity or modulation of receptor functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-3-fluoro-2-methoxyisonicotinaldehyde is unique due to the presence of both chlorine and fluorine atoms, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions with other molecules, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C7H5ClFNO2

Molecular Weight

189.57 g/mol

IUPAC Name

5-chloro-3-fluoro-2-methoxypyridine-4-carbaldehyde

InChI

InChI=1S/C7H5ClFNO2/c1-12-7-6(9)4(3-11)5(8)2-10-7/h2-3H,1H3

InChI Key

ZRRUDCLRDSRJGS-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C(=C1F)C=O)Cl

Origin of Product

United States

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